molecular formula C27H27N3O5S2 B12033196 6-[(5Z)-5-(1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

6-[(5Z)-5-(1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No.: B12033196
M. Wt: 537.7 g/mol
InChI Key: BLVCVHFEINVKGS-VHXPQNKSSA-N
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Description

6-((5Z)-5-{1-[2-(3,4-dimethylanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid is a complex organic compound with a unique structure that includes an indole, thiazolidine, and hexanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((5Z)-5-{1-[2-(3,4-dimethylanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid typically involves multi-step organic reactions. The key steps include the formation of the indole and thiazolidine rings, followed by their coupling with the hexanoic acid chain. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

the principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production if needed .

Chemical Reactions Analysis

Types of Reactions

6-((5Z)-5-{1-[2-(3,4-dimethylanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

6-((5Z)-5-{1-[2-(3,4-dimethylanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-((5Z)-5-{1-[2-(3,4-dimethylanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with multiple biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-((5Z)-5-{1-[2-(3,4-dimethylanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid apart is its unique combination of functional groups and structural motifs. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C27H27N3O5S2

Molecular Weight

537.7 g/mol

IUPAC Name

6-[(5Z)-5-[1-[2-(3,4-dimethylanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C27H27N3O5S2/c1-16-11-12-18(14-17(16)2)28-21(31)15-30-20-9-6-5-8-19(20)23(25(30)34)24-26(35)29(27(36)37-24)13-7-3-4-10-22(32)33/h5-6,8-9,11-12,14H,3-4,7,10,13,15H2,1-2H3,(H,28,31)(H,32,33)/b24-23-

InChI Key

BLVCVHFEINVKGS-VHXPQNKSSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCCCCC(=O)O)/C2=O)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCCCCC(=O)O)C2=O)C

Origin of Product

United States

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